3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, also known as 6-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, is a chemical compound characterized by its unique structure that combines a pyrazine ring with a carboxylic acid group and a prop-2-yn-1-ylamino side chain. Its molecular formula is and it has a molecular weight of approximately 191.19 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound can undergo various chemical transformations:
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid exhibits potential biological activities, particularly in the context of neuropsychiatric disorders. It may interact with metabotropic glutamate receptors, which are known therapeutic targets for conditions such as schizophrenia and anxiety disorders. The compound's unique structure allows it to modulate biological pathways, potentially influencing enzyme activity and receptor interactions .
The synthesis of 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with propargylamine. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to promote the formation of the amide bond. Optimization of reaction conditions is crucial for maximizing yield and purity, with industrial methods potentially utilizing continuous flow reactors for efficiency .
This compound has several applications in medicinal chemistry and pharmacology:
Interaction studies involving 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may inhibit specific enzymes by occupying their active sites or modulating signaling pathways through receptor interaction. These studies are essential for understanding its therapeutic potential and mechanism of action .
Several compounds share structural similarities with 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid:
| Compound Name | Structural Features | Similarity Level |
|---|---|---|
| Pyrazine-2-carboxylic acid | Lacks the prop-2-yn-1-ylamino group | Low |
| 6-Aminopyrazine-2-carboxylic acid | Contains an amino group instead of prop-2-yne | Moderate |
| Propargylamine | Contains the prop-2-yne group but lacks the pyrazine ring | Moderate |
| Methyl 3-amino-pyrazine-2-carboxylate | Similar core structure but different functional groups | High |
Uniqueness: The distinct combination of the pyrazine ring, carboxylic acid group, and prop-2-yne side chain gives 3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid unique chemical reactivity and potential biological activity that sets it apart from these similar compounds .
The compound’s systematic IUPAC name, 3-[methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid, precisely defines its molecular structure. The pyrazine core features a carboxylic acid group at position 2 and a methyl-propargylamino substituent at position 3. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1557752-92-7 | |
| Molecular Formula | C$$9$$H$$9$$N$$3$$O$$2$$ | |
| Molecular Weight | 191.19 g/mol | |
| SMILES Notation | O=C(C1=NC=C(N(C)CC#C)N=C1)O |
The molecular structure integrates a propargyl group (CC#C) linked via a methylamine bridge to the pyrazine ring, creating a planar scaffold with potential for hydrogen bonding and π-π interactions. The carboxylic acid group enhances solubility in polar solvents, while the propargyl moiety introduces alkyne reactivity.
The development of 3-[methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is rooted in advancements in pyrazine chemistry during the late 20th and early 21st centuries. Early work on pyrazine-2-carboxylic acid derivatives, such as the synthesis of 3-aminopyrazine-2-carboxylic acid methyl ester (EP0416220A1, 1996), laid foundational methodologies for functionalizing the pyrazine ring.
The specific compound emerged circa 2015, as evidenced by its CAS registration (1557752-92-7). Its design likely reflects broader trends in incorporating propargyl groups into heterocycles to exploit click chemistry applications or modulate bioactivity. The propargylamine motif, widely studied in neurological drug candidates, suggests potential interdisciplinary relevance, though its exact therapeutic profile remains unexplored in public literature.
Early synthetic routes to this compound derive from strategies developed for analogous pyrazine derivatives. A representative pathway involves:
Esterification of Pyrazinecarboxylic Acid:
Reacting 3-aminopyrazine-2-carboxylic acid with methylating agents like methyl bromide in polar aprotic solvents (e.g., dimethylformamide). This step protects the carboxylic acid as a methyl ester, simplifying subsequent functionalization.
Alkylation of the Amino Group:
Introducing the methyl-propargyl moiety via nucleophilic substitution. For example, treating 3-aminopyrazine-2-carboxylate with propargyl bromide in the presence of a base like potassium carbonate.
Ester Hydrolysis:
Cleaving the methyl ester with aqueous hydroxide or acid to regenerate the carboxylic acid functionality.
While no direct patents for this compound are publicly disclosed, the methodology aligns with protected technologies for related structures. For instance, EP0416220A1 details methyl ester synthesis, a critical precursor step. Custom synthesis services, such as those offered by AK Scientific, further indicate specialized protocols optimized for scale-up and purity.
Table 1: Comparative Analysis of Pyrazinecarboxylic Acid Derivatives
This table underscores the structural diversity achievable through position-selective alkylation of pyrazinecarboxylic acids. The propargyl group’s incorporation at C3 distinguishes the target compound from its isomers, influencing electronic properties and reactivity.